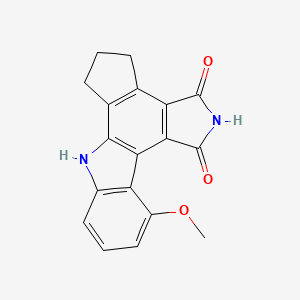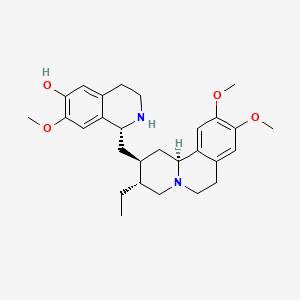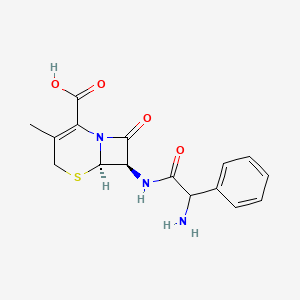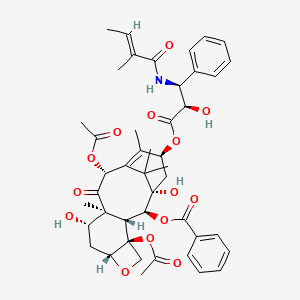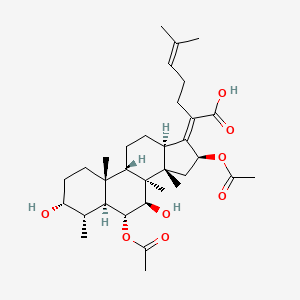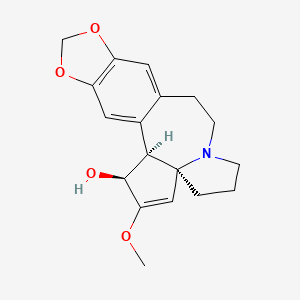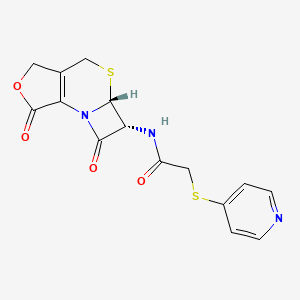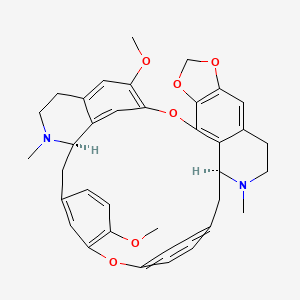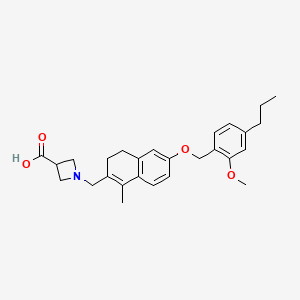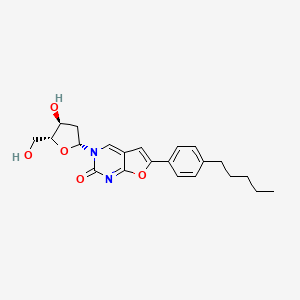
Unii-5xgi48Q2DH
Vue d'ensemble
Description
CF-1743 is a highly potent anti-varicella zoster virus nucleoside. CF-1743 proved to be significantly more potent than all reference anti-VZV compounds as measured either by inhibition of infectious virus particles and/or by viral DNA load.
Applications De Recherche Scientifique
1. Neurological Research
Unii-5xgi48Q2DH has been instrumental in neurological research, particularly in the study of hereditary dentatorubral-pallidoluysian atrophy (DRPLA). Research using this compound has helped identify ubiquitinated neuronal and glial intranuclear inclusions in various brain regions of DRPLA patients, suggesting its direct relation to gene abnormalities in DRPLA and the involvement of both neurons and glial cells in the disease process (Hayashi et al., 1998).
2. Materials Science
In materials science, this compound has been used in the synthesis and surface spectroscopy studies of thin films of actinides and actinide compounds. This includes the preparation of thin films by sputter deposition from elemental targets and the examination of their composition, which is crucial for understanding stoichiometric properties of these films (Gouder, 1998).
3. Electronics and Communication
This compound has applications in electronics, particularly in the development of dual-band front-ends for wireless LAN applications. It has been used to demonstrate a front-end operating at both 2.4 GHz and 5.15 GHz bands, showcasing its adaptability for high-performance wireless communication systems (Li et al., 2004).
4. Climate Change and Environmental Research
This compound has also found its way into climate change and environmental research, specifically in the analysis of authorship patterns in the Intergovernmental Panel on Climate Change (IPCC) reports. This research highlights the importance of diverse geographic participation and the range of viewpoints in climate change mitigation studies (Corbera et al., 2016).
5. Genomic Research
In genomic research, this compound has been used to facilitate system-based scientific approaches in support of clean energy generation and environmental characterization. The research here focuses on providing integrated high-throughput sequencing and computational analysis, which is pivotal for understanding complex genomic data (Nordberg et al., 2013).
6. Innovation and Technology Transfer
This compound plays a role in transforming educational programs to aid academic researchers in translating research into innovations and ventures. This involves developing and funding experiential learning and research in STEM innovation, invention, and entrepreneurship (Giordan et al., 2011).
Mécanisme D'action
Target of Action
CF-1743 is primarily targeted towards the varicella-zoster virus (VZV) . VZV is the causative agent of shingles (herpes zoster), a painful skin rash. CF-1743 has been indicated as a potential antiviral for the treatment of shingles .
Mode of Action
CF-1743 acts as a prodrug Prodrugs are biologically inactive compounds that can be metabolized in the body to produce an active drugIt is known to inhibit the replication of vzv , which could involve interfering with the virus’s ability to synthesize DNA or proteins.
Pharmacokinetics
As a prodrug , it is likely to be metabolized into its active form after administration
Result of Action
The primary result of CF-1743’s action is the inhibition of VZV replication . This can reduce the severity of shingles and potentially decrease the incidence of post-herpetic neuralgia, a complication of shingles that involves severe nerve pain .
Propriétés
IUPAC Name |
3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(4-pentylphenyl)furo[2,3-d]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5/c1-2-3-4-5-14-6-8-15(9-7-14)18-10-16-12-24(22(27)23-21(16)29-18)20-11-17(26)19(13-25)28-20/h6-10,12,17,19-20,25-26H,2-5,11,13H2,1H3/t17-,19+,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGSDSRTGUVZQG-DFQSSKMNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=CC3=CN(C(=O)N=C3O2)C4CC(C(O4)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=CC=C(C=C1)C2=CC3=CN(C(=O)N=C3O2)[C@H]4C[C@@H]([C@H](O4)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60185781 | |
| Record name | CF-1743 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60185781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
319425-66-6 | |
| Record name | Cf 1743 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=319425-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CF-1743 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0319425666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CF-1743 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60185781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CF-1743 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XGI48Q2DH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




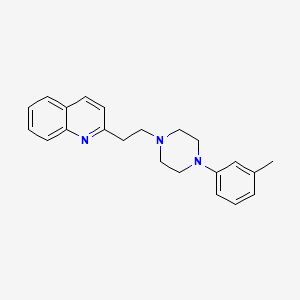
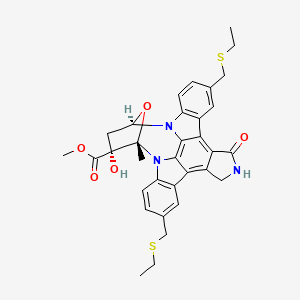

![Glycine, N,N-dimethyl-, 3-[5,6,7,13-tetrahydro-9-[(1-methylethoxy)methyl]-5-oxo-12H-indeno[2,1-a]pyrrolo[3,4-c]carbazol-12-yl]propyl ester](/img/structure/B1668384.png)
